molecular formula C32H58O13 B12909896 (2R,3R,4S,5R,6R)-3-Acetoxy-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl stearate

(2R,3R,4S,5R,6R)-3-Acetoxy-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl stearate

Cat. No.: B12909896
M. Wt: 650.8 g/mol
InChI Key: BWLRCJQJFYCCKS-GUXHSIDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R,3R,4S,5R,6R)-3-Acetoxy-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl stearate is a complex organic molecule. It features multiple hydroxyl groups, acetoxy groups, and a stearate ester, making it a molecule of interest in various fields of research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-3-Acetoxy-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl stearate typically involves multiple steps. The process starts with the preparation of the tetrahydrofuran and tetrahydropyran rings, followed by the introduction of hydroxyl and acetoxy groups. The final step involves esterification with stearic acid under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography, crystallization, and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetoxy groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, the compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry

In industry, the compound is used in the formulation of various products, including pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-3-Acetoxy-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl stearate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R,6R)-3-Acetoxy-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl palmitate
  • (2R,3R,4S,5R,6R)-3-Acetoxy-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl oleate

Uniqueness

The uniqueness of (2R,3R,4S,5R,6R)-3-Acetoxy-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl stearate lies in its specific combination of functional groups and its stearate ester moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H58O13

Molecular Weight

650.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3-acetyloxy-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] octadecanoate

InChI

InChI=1S/C32H58O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(37)43-28-26(38)23(19-33)42-31(29(28)41-22(2)36)45-32(21-35)30(40)27(39)24(20-34)44-32/h23-24,26-31,33-35,38-40H,3-21H2,1-2H3/t23-,24-,26-,27-,28+,29-,30+,31-,32-/m1/s1

InChI Key

BWLRCJQJFYCCKS-GUXHSIDWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)C)OC2(C(C(C(O2)CO)O)O)CO)CO)O

Origin of Product

United States

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